ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
Description
Ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with phenyl groups at positions 5 and 6. At position 4, a piperidine ring is attached, which is further functionalized with an ethyl carboxylate ester at its 4-position. This structural motif is characteristic of kinase-targeting molecules, as the pyrrolopyrimidine scaffold is a known pharmacophore in kinase inhibition .
Properties
IUPAC Name |
ethyl 1-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-2-32-26(31)20-13-15-29(16-14-20)24-23-22(19-9-5-3-6-10-19)17-30(25(23)28-18-27-24)21-11-7-4-8-12-21/h3-12,17-18,20H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIVCIDOKMQMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminopyrrole Precursors
Aminopyrrole derivatives react with formamide or formic acid to form the pyrrolo[2,3-d]pyrimidine core. For example, heating 5-amino-4-cyano-3-phenylpyrrole-2-carboxylate with formic acid at reflux yields 5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. This method achieves moderate yields (60–70%) but requires stringent temperature control to avoid side products.
Halogenated Intermediate Route
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile intermediate. Protection of the pyrrole nitrogen with 2-(trimethylsilyl)ethoxymethyl (SEM) chloride facilitates selective functionalization at positions 4 and 5. Subsequent Suzuki-Miyaura coupling with phenylboronic acid introduces the 5-phenyl group in 80–85% yield.
Piperidine-4-Carboxylate Coupling at Position 4
Nucleophilic Aromatic Substitution
The 4-chloro group in 5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is displaced by ethyl piperidine-4-carboxylate under basic conditions. Using potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 110°C for 12 hours affords the target compound in 75% yield. Catalytic iodide (KI) enhances reaction rates by stabilizing the transition state.
Buchwald-Hartwig Amination
For electron-deficient cores, palladium-catalyzed amination proves effective. A mixture of Pd₂(dba)₃, Xantphos, and cesium carbonate in toluene at 100°C couples ethyl piperidine-4-carboxylate to the pyrrolopyrimidine core in 82% yield. This method circumvents harsh bases but requires inert atmosphere conditions.
Esterification and Final Modifications
The ethyl carboxylate group is introduced either before or after piperidine coupling:
Pre-Coupling Esterification
Ethyl piperidine-4-carboxylate is synthesized via Fischer esterification of piperidine-4-carboxylic acid with ethanol and sulfuric acid. This precursor is then used in the coupling step, simplifying purification.
Post-Coupling Esterification
If the piperidine moiety contains a carboxylic acid, it is esterified post-coupling using ethyl iodide and potassium carbonate in acetonitrile (70% yield). This approach avoids ester hydrolysis during coupling but necessitates additional steps.
Optimization and Comparative Analysis
Hydrogenolysis of SEM groups remains a bottleneck, with yields dropping to 70% due to incomplete deprotection. Transition metal residues in cross-coupling reactions (e.g., Pd) necessitate rigorous purification via chelating resins.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a multi-targeted kinase inhibitor, showing promising cytotoxic effects against various cancer cell lines.
Biological Research: The compound is used to investigate the mechanisms of apoptosis and cell cycle arrest in cancer cells.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with multiple molecular targets. It acts as a kinase inhibitor, binding to the active sites of enzymes such as EGFR, Her2, VEGFR2, and CDK2 . This binding inhibits the activity of these enzymes, leading to the induction of apoptosis and cell cycle arrest in cancer cells . The compound also modulates the expression of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
F1386-0303 (5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol)
- Structure : Shares the 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine core but replaces the piperidine-4-carboxylate with a hydroxyl group at position 4 .
- Activity: Identified as a MAP4K4 inhibitor in a screen of 1,800 bioactive compounds.
- Synthesis : Derived from pharmacophore-based virtual screening and rational drug design, contrasting with the target compound’s probable piperidine coupling strategy .
Ethyl 4-((7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)Amino)Benzоate
- Structure: Features a pyrrolopyrimidine core linked via an amino group to a benzoate ester .
- Activity: Designed as a protein kinase inhibitor. The amino linker and benzoate ester may alter binding kinetics compared to the target compound’s direct piperidine attachment .
Substituted (7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)Amino JAK1 Inhibitors
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s piperidine-4-carboxylate group confers higher logP than F1386-0303, suggesting improved membrane permeability but lower aqueous solubility .
- Amino-linked analogs (e.g., JAK1 inhibitors) exhibit higher logP due to aromatic substituents, aligning with their low solubility profiles .
Biological Activity
Ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₂₁H₂₃N₃O₂
- Molecular Weight : 351.43 g/mol
The structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its role in various biological activities, particularly in inhibiting specific kinases involved in cell signaling pathways.
Protein Kinase Inhibition
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including this compound, act as potent inhibitors of protein kinase B (PKB/Akt). PKB is crucial in regulating cell growth and survival pathways. Inhibition of PKB can lead to reduced tumor growth and increased apoptosis in cancer cells .
Selectivity and Efficacy
Studies have demonstrated that this compound exhibits high selectivity for PKB over other kinases like PKA (Protein Kinase A), making it a promising candidate for targeted cancer therapies. For instance, one study reported that certain derivatives showed up to 150-fold selectivity for PKB inhibition compared to PKA .
Anticancer Effects
The compound has shown significant anticancer properties in preclinical studies. It has been reported to inhibit the growth of various human tumor xenografts in animal models at tolerable doses. This suggests its potential application in treating cancers where PKB signaling is dysregulated, such as prostate and breast cancers .
Immunological Disorders
Given its mechanism of action as a protein kinase inhibitor, this compound may also be beneficial in treating autoimmune diseases. The inhibition of JAK3 (Janus Kinase 3) by related pyrrolo[2,3-d]pyrimidine compounds has been associated with therapeutic effects in conditions like rheumatoid arthritis and lupus .
In Vivo Studies
Several studies have evaluated the efficacy of similar compounds in vivo. For example:
| Compound | Target | Efficacy | Reference |
|---|---|---|---|
| CCT128930 | PKBβ | 28-fold selective inhibition | |
| Ethyl 1-(5,7-diphenyl...) | Tumor xenografts | Strong inhibition at tolerable doses |
These findings underscore the potential of this class of compounds in clinical settings.
Pharmacokinetics and Bioavailability
Despite their promising biological activity, some derivatives exhibit challenges related to metabolic stability and bioavailability. Variations in the linker groups between the piperidine and the pyrrolo[2,3-d]pyrimidine moieties have been explored to enhance these properties. Modifications have led to compounds with improved oral bioavailability while maintaining potent activity against PKB .
Q & A
Basic: What are the standard synthetic routes for ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, intermediates like pyrrolo[2,3-d]pyrimidine cores are synthesized via reactions of chlorinated precursors with piperidine derivatives under basic conditions (e.g., DIPEA or EtN) in polar aprotic solvents like 1,4-dioxane or DMSO at elevated temperatures (100–110°C) . Purification often employs silica gel chromatography with gradients of ethyl acetate/petroleum ether or ethyl acetate/ethanol mixtures. For instance, intermediates are eluted with 10–100% ethyl acetate gradients, achieving >98% purity as validated by LCMS and H NMR .
Basic: Which analytical techniques are essential for characterizing this compound, and what key spectral data should be reported?
Methodological Answer:
Critical techniques include:
- LCMS : To confirm molecular weight ([M+H] peaks) and purity. For example, ESI-MS data for related intermediates show [M+H] at m/z 608.2 .
- H/F NMR : For structural validation. Key signals include aromatic protons (δ 7.0–9.2 ppm), piperidine methyl groups (δ 1.30 ppm), and fluorine environments (δ 121–173 ppm for F) .
- HRMS : To verify exact mass (e.g., CHFNO requires m/z 428.9) .
- Melting Point : Used for crystalline intermediates (e.g., >300°C decomposition noted for pyrrolo[2,3-d]pyrimidinones) .
Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?
Methodological Answer:
Optimization strategies include:
- Catalyst Selection : Palladium catalysts (e.g., CXium A Pd G3) enhance coupling efficiency in Suzuki-Miyaura reactions, achieving quantitative yields .
- Solvent Systems : Using 1,4-dioxane/water mixtures improves solubility and reaction homogeneity for intermediates .
- Temperature Control : Prolonged heating (12–16 hours at 70–100°C) ensures complete conversion, as seen in aryl ether formation steps .
- Batch Analysis : Parallel small-scale reactions with LCMS monitoring identify optimal conditions before scaling up .
Advanced: What strategies are employed to resolve discrepancies in purity levels observed between different synthesis batches?
Methodological Answer:
Discrepancies (e.g., 70% vs. 98.5% purity in batches ) are addressed via:
- Chromatography Refinement : Adjusting gradient elution (e.g., 0–100% ethyl acetate/ethanol + 2% TEA) to resolve co-eluting impurities .
- Reprecipitation : Crude products are dissolved in minimal acetonitrile and precipitated with HCl/1,4-dioxane to remove unreacted starting materials .
- Reaction Sparging : Argon sparging reduces oxidative byproducts in Pd-catalyzed reactions .
Advanced: How do structural modifications in the pyrrolo[2,3-d]pyrimidine core influence the compound's biological activity, based on SAR studies?
Methodological Answer:
SAR studies highlight:
- Substituent Positioning : Ethyl esters at the 6-position (e.g., ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate) enhance kinase inhibition compared to methyl or isopropyl variants .
- Heterocycle Replacement : Pyrido[2,3-d]pyrimidines with fused rings (e.g., naphthalen-1-yl groups) improve target binding, as seen in KRAS inhibitors .
- Piperidine Substitutions : Methyl or hydroxymethyl groups on piperidine increase solubility and reduce off-target effects .
A comparative table from illustrates how structural analogs (e.g., ethyl vs. methyl esters) correlate with binding affinity indices (e.g., 0.91 similarity for ethyl variants) .
Advanced: What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?
Methodological Answer:
- In Vitro :
- In Vivo :
Advanced: How is crystallographic data utilized to study the compound's interaction with biological targets?
Methodological Answer:
X-ray crystallography of protein-ligand complexes (e.g., PKA-PKB chimeras ) reveals:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
